Ridinilazole

Description

This compound is a narrow-spectrum antibiotic with potential activity against Clostridioides difficile infection (CDI). Upon oral administration, this compound exerts its bactericidal activity against C. difficile through inhibition of cell division. This suppresses bacterial toxin production and inhibits the associated inflammatory response. Compared to other antibiotics that treat C. difficile, this compound does not deplete intestinal bacteria and preserves the intestinal bacterial activity and the associated bile acid metabolome.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

A narrow-spectrum antibiotic against CLOSTRIDIOIDES DIFFICILE INFECTION.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

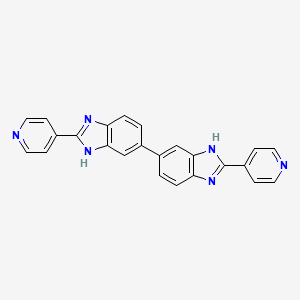

2-pyridin-4-yl-6-(2-pyridin-4-yl-3H-benzimidazol-5-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N6/c1-3-19-21(29-23(27-19)15-5-9-25-10-6-15)13-17(1)18-2-4-20-22(14-18)30-24(28-20)16-7-11-26-12-8-16/h1-14H,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQFBTAJFNVZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028337 | |

| Record name | Ridinilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308362-25-6 | |

| Record name | 2,2′-Di-4-pyridinyl-5,5′-bi-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308362-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ridinilazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308362256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ridinilazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ridinilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2â??-Bis(4-pyridyl)-3H,3â??H-5,5â??-bibenzimidazole Tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIDINILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DX01190R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ridinilazole's Precision Assault on Clostridioides difficile: A Technical Guide to its Mechanism of Action

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today details the intricate mechanism of action of ridinilazole, a narrow-spectrum antibiotic targeting Clostridioides difficile (C. difficile). This in-depth whitepaper, designed for researchers, scientists, and drug development professionals, elucidates how this compound effectively combats C. difficile infection while minimizing disruption to the gut microbiome.

This compound represents a significant advancement in the fight against C. difficile, a leading cause of healthcare-associated infections. Its unique mechanism of action, which spares the beneficial bacteria of the gut, is a key factor in its potential to reduce the high rates of recurrence associated with current broad-spectrum antibiotic treatments.

Core Mechanism: DNA Minor Groove Binding and Disruption of Cell Division

Recent biochemical and structural data have conclusively identified the primary molecular target of this compound as the minor groove of bacterial DNA.[1][2][3] This binding is not random; this compound shows a preference for AT-rich sequences, specifically AATTT-rich regions within the C. difficile genome.[4][5] This targeted interaction is the initiating event in a cascade of downstream effects that ultimately lead to bacterial cell death.

The binding of this compound to the DNA minor groove does not directly inhibit DNA replication. Instead, it triggers pleiotropic changes in transcription, with significant impacts on pathways related to energy generation.[1][2][3] A key and visually striking consequence of this compound exposure is the profound disruption of cell division.[6][7][8] Microscopic studies have revealed that treated C. difficile cells fail to form a proper septum, the dividing wall between daughter cells.[7][8][9][10] This leads to the formation of elongated, filamentous cells with multiple, unsegregated nucleoids.[7][8] Although DNA replication may initially continue, the inability to complete cell division is ultimately lethal to the bacterium.[6]

dot

Quantitative Efficacy of this compound

The potent and targeted action of this compound is reflected in its in vitro activity against a wide range of C. difficile isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against Clostridioides difficile

| Agent | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| This compound | 0.015 - 0.5 | 0.03 - 0.25 | 0.125 - 0.25 | [6][7] |

| Fidaxomicin | 0.004 - 0.125 | 0.06 | 0.125 | [7] |

| Vancomycin | 0.5 - 8 | 1 | 2 | [7] |

| Metronidazole | <0.125 - 2 | 0.5 | 2 | [7] |

Table 2: Time-Kill Kinetics of this compound against C. difficile

| C. difficile Strain (Ribotype) | This compound Concentration | Log₁₀ CFU/mL Reduction at 24h | Outcome | Reference(s) |

| BI1 (027) | ≥2x MIC | Below limit of detection | Bactericidal | [7] |

| 630 (012) | ≥5x MIC | Below limit of detection | Bactericidal | [7] |

| 5325 (078) | ≥10x MIC | Below limit of detection | Bactericidal | [7] |

This compound exhibits rapid, concentration-independent bactericidal activity against various C. difficile strains.[7] Furthermore, it demonstrates a prolonged post-antibiotic effect (PAE) of over 20 hours at concentrations achievable in the gut, a significant advantage over vancomycin which has a minimal PAE.[7]

Suppression of Toxin Production

A critical aspect of C. difficile pathogenesis is the production of toxins A (TcdA) and B (TcdB), which are responsible for the clinical manifestations of the infection. This compound has been shown to be highly effective in suppressing the production of these key virulence factors.

Table 3: Effect of this compound on C. difficile Toxin Production

| This compound Concentration | Toxin A Reduction | Toxin B Reduction | Reference(s) |

| Sub-MIC (0.125x - 0.5x MIC) | 75% to >90% | Suppressed below limit of detection | [7][10] |

| Supra-MIC (4x and 40x MIC) | 75% | 96% | [9][10] |

The significant reduction in toxin production by this compound, even at sub-inhibitory concentrations, suggests a mechanism that goes beyond simple bacterial killing.[7][10] This reduction in toxin load likely contributes to the observed dampening of the host inflammatory response, as evidenced by a 25-74% reduction in IL-8 release from eukaryotic cell lines exposed to this compound-treated C. difficile.[6][7]

Experimental Methodologies

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques.

Confocal and Fluorescence Microscopy

dot

To visualize the effects of this compound on C. difficile morphology and cell division, researchers employed confocal and fluorescence microscopy. A typical protocol involves:

-

Bacterial Culture: C. difficile strains, such as the epidemic ribotype 027, are cultured under anaerobic conditions.

-

Drug Exposure: Cultures are treated with various concentrations of this compound, including sub-MIC and supra-MIC levels.

-

Fluorescent Labeling: Bacterial cells are stained with fluorescent dyes. For example, DAPI (4',6-diamidino-2-phenylindole) is used to visualize DNA and nucleoids, while membrane stains like FM4-64 are used to outline the cell and observe septum formation.

-

Microscopic Imaging: Stained cells are visualized using a confocal or fluorescence microscope.

-

Image Analysis: Images are analyzed to assess changes in cell length, the presence or absence of septa, and the distribution of nucleoids.

RNA Sequencing (RNA-seq)

References

- 1. Triple-stage in vitro human gut model [bio-protocol.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual RNA-seq study of the dynamics of coding and non-coding RNA expression during Clostridioides difficile infection in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Probing Clostridium difficile Infection in Complex Human Gut Cellular Models [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ridinilazole: Chemical Structure, Properties, and Mechanism of Action

Executive Summary

This compound (formerly SMT19969) is a novel, narrow-spectrum, non-absorbable oral antibiotic under development for the treatment of Clostridioides difficile infection (CDI). Its high potency against C. difficile, coupled with minimal disruption to the protective gut microbiota, positions it as a promising therapeutic agent aimed at reducing the high rates of CDI recurrence associated with current standard-of-care treatments. Recent studies have elucidated its unique mechanism of action, which involves binding to the DNA minor groove, leading to impaired cell division and cell death. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Identity and Physicochemical Properties

This compound is a symmetrical, small-molecule bisbenzimidazole.[1] Its chemical identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 2,2'-Di(pyridin-4-yl)-1H,1'H-5,5'-bi(benzimidazole) | [2][3] |

| Alternate Name | 2,2'-bis(4-pyridyl)3H,3'H-5,5'-bibenzimidazole | [4][5] |

| CAS Number | 308362-25-6 | [2][6] |

| Molecular Formula | C₂₄H₁₆N₆ | [2][7] |

| SMILES | c6cc(c5nc4ccc(c3ccc2nc(c1ccncc1)[nH]c2c3)cc4[nH]5)ccn6 | [2][3] |

| DrugBank ID | DB15308 | [8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 388.43 g/mol | [9] |

| Exact Mass | 388.1436 g/mol | [9] |

| Topological Polar Surface Area | 83.1 Ų | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 3 | [7] |

| Solubility (DMSO) | 55 mg/mL (141.6 mM) | [10] |

Mechanism of Action

Initially, the mechanism of action for this compound was thought to involve the impairment of bacterial cell division via disruption of septum formation.[4][5] However, conclusive recent evidence has demonstrated that this compound exerts its bactericidal effect through a primary DNA binding mechanism.

Biochemical and structural studies have confirmed that this compound binds to the minor groove of DNA, particularly in AT-rich regions.[11][12][13] This interaction is facilitated by its bisbenzimidazole core, which is structurally similar to DNA-binding Hoechst dyes.[1] The binding of this compound to bacterial DNA leads to broad transcriptional dysregulation. Within 15 minutes of exposure, over 19% of the C. difficile transcriptome is altered, with significant impacts on genes involved in critical cellular processes, including energy generation via the Stickland pathway and ATP production.[1] This widespread disruption of transcription ultimately inhibits cell division, suppresses toxin production, and leads to bacterial cell death.[1][3]

Caption: this compound's mechanism against C. difficile.

In Vitro and In Vivo Activity

This compound demonstrates potent and selective bactericidal activity against C. difficile while sparing many commensal gut bacteria, which are crucial for colonization resistance.

In Vitro Susceptibility

Numerous studies have confirmed this compound's potent activity against a wide range of C. difficile clinical isolates, including epidemic strains like ribotype 027.[4][14] Its activity is significantly greater than that of metronidazole and vancomycin.[10] Importantly, this compound shows limited activity against key gut anaerobes such as Bacteroides and Bifidobacterium species, which helps preserve the natural microbiome.[5][15][16]

Table 3: Comparative In Vitro Activity (MIC) of this compound and Other Antibiotics

| Organism | This compound MIC (mg/L) | Vancomycin MIC (mg/L) | Metronidazole MIC (mg/L) | Fidaxomicin MIC (mg/L) | Citation |

| C. difficile | Range: 0.015 - 0.5MIC₉₀: 0.125 - 0.25 | Range: 0.5 - 8.0MIC₉₀: 2.0 | Range: <0.125 - 2.0MIC₉₀: 2.0 | Range: 0.004 - 0.125MIC₉₀: 0.125 | [2][4] |

| Bacteroides fragilis | MIC₉₀: >512 | MIC₉₀: 64 | N/A | N/A | [3] |

| Bifidobacterium spp. | MIC₉₀: >512 | MIC₉₀: 1.0 | N/A | N/A | [3] |

| Clostridium innocuum | MIC₉₀: 1.0 | Range: 1-16 | N/A | N/A | [3] |

| Clostridium ramosum | MIC₉₀: >512 | Range: 1-16 | N/A | N/A | [3] |

| Enterococcus faecalis | MIC₉₀: >512 | MIC₉₀: 4.0 | N/A | N/A | [17] |

In Vivo Efficacy

The efficacy of this compound has been demonstrated in the standard hamster model of CDI.[2] In these studies, oral administration of this compound resulted in high survival rates (70-100%), which were superior to or comparable with vancomycin, and effectively prevented disease recurrence.[2][4]

Pharmacokinetics

This compound is designed for targeted, local action within the gastrointestinal tract with minimal systemic absorption.

Table 4: Summary of Pharmacokinetic Properties of this compound

| Parameter | Finding | Citation |

| Absorption | Minimally absorbed from the GI tract. Plasma levels in humans are generally below or near the limit of quantification (0.1 ng/mL). | [5][18] |

| Distribution | Primarily localized to the GI tract, with the highest concentrations found in the cecum and colon, the site of infection. | [18] |

| Metabolism | Not systemically metabolized to any significant extent due to poor absorption. | [18] |

| Excretion | Over 99% of the administered dose is excreted in the feces. | [18] |

| Fecal Concentration | Achieves very high concentrations in feces (mean >1300 µg/g), far exceeding the MIC₉₀ for C. difficile. | [2] |

Key Experimental Protocols

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound are determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][13][14]

Caption: Protocol for determining Minimum Inhibitory Concentration.

Methodology:

-

Media Preparation: Serial two-fold dilutions of this compound are prepared. Each dilution is added to molten Brucella agar supplemented with 5% laked sheep blood, vitamin K1, and hemin. The agar is poured into petri dishes and allowed to solidify. A drug-free control plate is also prepared.

-

Inoculum Preparation: C. difficile isolates are grown anaerobically for 24-48 hours. Colonies are suspended in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The agar plates are inoculated with a multipoint replicator, delivering approximately 10⁴ colony-forming units (CFU) per spot.

-

Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Hamster Model of CDI

The golden Syrian hamster model is the standard preclinical model for evaluating CDI therapies.[2][4] It mimics the severe, fulminant disease seen in humans.

Caption: Protocol for the in vivo hamster model of CDI.

Methodology:

-

Susceptibility Induction: Hamsters are pre-treated with an oral dose of clindamycin (e.g., 10 mg/kg) to disrupt the native gut flora, making them susceptible to C. difficile colonization. This is typically done 5 days before infection.[12]

-

Infection: Animals are challenged via oral gavage with a standardized inoculum of C. difficile spores (e.g., 10⁵ spores) from a virulent strain.

-

Treatment: Approximately 24 hours post-infection, treatment is initiated. Animals are randomized into groups to receive the vehicle control, vancomycin (standard of care), or this compound at various doses. Treatment is typically administered orally once or twice daily for 5-10 days.[4]

-

Monitoring and Endpoints: Animals are monitored daily for up to 28 days. Key endpoints include survival, time to death, presence of diarrhea ("wet tail"), and weight loss. Recurrence is assessed in surviving animals after the cessation of therapy.

Gut Microbiome Analysis

To assess the narrow-spectrum activity of this compound, its impact on the gut microbiome is compared to broad-spectrum antibiotics using 16S rRNA gene sequencing.[3]

Methodology:

-

Sample Collection: Fecal samples are collected from subjects in clinical trials at multiple time points (e.g., baseline, during treatment, and post-treatment).[3] Samples are immediately frozen and stored at -80°C.

-

DNA Extraction: Total genomic DNA is extracted from the fecal samples using a validated commercial kit (e.g., Qiagen DNeasy PowerSoil Kit).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using universal primers (e.g., 341F/806R).[10]

-

Library Preparation and Sequencing: The PCR amplicons are purified, indexed, and pooled. The library is then sequenced on a high-throughput platform like the Illumina MiSeq.[10]

-

Bioinformatic Analysis: Raw sequence data is processed using a standard pipeline (e.g., QIIME2).[3][6] This involves quality filtering, denoising (e.g., with DADA2), taxonomic classification against a reference database (e.g., Greengenes or SILVA), and calculation of diversity metrics (alpha and beta diversity).

Clinical Development and Outlook

This compound has completed Phase II and Phase III clinical trials.[4][19][20] In a Phase II study, this compound was shown to be superior to vancomycin in the primary endpoint of sustained clinical response (SCR), defined as clinical cure at the end of therapy with no recurrence within 30 days.[2][5] The SCR rate was 66.7% for this compound compared to 42.4% for vancomycin, a statistically significant difference driven by a lower rate of CDI recurrence.[2] The drug was well-tolerated, with an adverse event profile similar to vancomycin.[2]

Given its targeted activity, potent bactericidal effect, preservation of the gut microbiome, and promising clinical results, this compound represents a significant potential advancement in the management of Clostridioides difficile infection, with the potential to reduce the burden of recurrent disease.

References

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. This compound: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1774. This compound (RDZ) for Clostridium difficile infection (CDI): Correlation of In Vitro Spectrum of Activity with Human Gut Microbiome Profiles from a Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a novel, narrow‐spectrum antimicrobial agent targeting Clostridium (Clostridioides) difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound compared with vancomycin for the treatment of Clostridium difficile infection: a phase 2, randomised, double-blind, active-controlled, non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dual RNA-seq identifies genes and pathways modulated during Clostridioides difficile colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, this compound and ibezapolstat, - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility and ribotypes of Clostridium difficile isolates from a Phase 2 clinical trial of this compound (SMT19969) and vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Confocal Laser Endomicroscopy for In Vivo Diagnosis of Clostridium difficile Associated Colitis — A Pilot Study | PLOS One [journals.plos.org]

- 16. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 17. researchgate.net [researchgate.net]

- 18. Microscopy methods for Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. This compound: a novel therapy for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Ridinilazole's Targeted Assault on Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectrum of activity of ridinilazole, a novel, narrow-spectrum antimicrobial agent, against anaerobic bacteria. With a primary focus on its potent efficacy against Clostridioides difficile, this document provides a comprehensive overview of its in vitro activity, mechanism of action, and the standardized methodologies used for its evaluation.

In Vitro Spectrum of Activity: A Quantitative Analysis

This compound demonstrates highly potent and targeted activity against Clostridioides difficile, including various ribotypes.[1][2] Its efficacy against other anaerobic bacteria is markedly limited, highlighting its narrow spectrum, which is advantageous for preserving the gut microbiome.[1][2][3] The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents against a range of anaerobic bacteria.

Table 1: In Vitro Activity of this compound and Comparator Agents against Clostridioides difficile

| Organism | Antimicrobial Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Clostridioides difficile | This compound | 0.015 - 0.5 | 0.03 - 0.25 | 0.125 - 0.25 |

| Vancomycin | 0.5 - 8 | 1 | 2 | |

| Metronidazole | <0.125 - 2 | 0.5 | 2 | |

| Fidaxomicin | 0.004 - 1 | 0.06 | 0.125 |

Data compiled from multiple studies.[1][2][4]

Table 2: In Vitro Activity of this compound and Vancomycin against Other Anaerobic Bacteria

| Organism/Group | This compound MIC90 (mg/L) | Vancomycin MIC90 (mg/L) |

| Bacteroides fragilis group | >512 | 64 |

| Bifidobacterium spp. | >512 | 1 |

| Clostridium innocuum | 1 | Potent to moderate activity |

| Clostridium ramosum | >512 | Potent to moderate activity |

| Clostridium perfringens | >512 | Potent to moderate activity |

| Eggerthella lenta | >512 | 4 |

| Finegoldia magna | 64 | 0.5 |

| Peptostreptococcus spp. | 64 | 0.5 |

Data compiled from multiple sources.[1][2][5][6][7]

Mechanism of Action: DNA Minor Groove Binding

This compound exerts its bactericidal effect through a novel mechanism of action. It selectively binds to the minor groove of bacterial DNA, particularly at A-T rich sequences.[4][8][9] This binding event is believed to interfere with DNA-dependent processes, leading to the inhibition of cell division and ultimately, cell death.[2][4] This targeted mechanism contributes to its narrow spectrum of activity.

References

- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 2. img.antpedia.com [img.antpedia.com]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Ridinilazole's Inhibition of Clostridioides difficile Toxin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostridioides difficile infection (CDI) is a significant global health threat, primarily mediated by the production of potent toxins, TcdA and TcdB. Ridinilazole is a novel, narrow-spectrum antimicrobial agent that has demonstrated potent activity against C. difficile while sparing the gut microbiome. A key attribute of this compound is its profound impact on the production of C. difficile toxins, a critical factor in the pathogenesis of CDI. This technical guide provides an in-depth analysis of the mechanisms and effects of this compound on C. difficile toxin production, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

Clostridioides difficile is a Gram-positive, spore-forming bacterium responsible for antibiotic-associated diarrhea and pseudomembranous colitis. The primary virulence factors of C. difficile are two large exotoxins, Toxin A (TcdA) and Toxin B (TcdB), which disrupt the intestinal epithelial barrier, leading to inflammation, fluid secretion, and tissue damage. This compound is a promising therapeutic agent for CDI that not only exhibits bactericidal activity against C. difficile but also significantly curtails the production of its key toxins. This document serves as a comprehensive resource for understanding the intricate interactions between this compound and the toxin-producing machinery of C. difficile.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the inhibition of bacterial cell division. It achieves this by binding to the minor groove of DNA, with a preference for AT-rich sequences, which are abundant in the C. difficile genome. This interaction is thought to interfere with DNA replication and transcription, leading to a cascade of downstream effects, including the dysregulation of genes involved in cell division and toxin synthesis. Confocal microscopy has revealed that this compound co-localizes with the bacterial nucleoid, supporting a DNA-centric mechanism. This mode of action results in the formation of filamentous cells that are unable to properly divide, ultimately leading to cell death.

Quantitative Impact on Toxin Production

This compound has been shown to significantly reduce the production of both TcdA and TcdB by C. difficile at both sub- and supra-minimum inhibitory concentrations (MIC). This effect is crucial as it can mitigate the pathogenic effects of the bacterium even before it is completely eradicated.

Table 1: In Vitro Toxin Inhibition by this compound

| This compound Concentration (relative to MIC) | Toxin A Reduction (%) | Toxin B Reduction (%) | Reference |

| 0.125× MIC | 80 - 90 | 100 | [1] |

| 0.25× MIC | 80 - 90 | 100 | [1] |

| 0.5× MIC | 91 | 100 | [2][3] |

| 4× MIC | 75 | >90 | [1][4] |

| 40× MIC | >90 | >90 | [1][4] |

Attenuation of Host Inflammatory Response

The reduction in toxin production by this compound directly translates to a diminished inflammatory response from host cells. The pro-inflammatory cytokine Interleukin-8 (IL-8) is a key mediator of the acute inflammation seen in CDI.

Table 2: Effect of this compound on IL-8 Release from Caco-2 Cells

| This compound Treatment of C. difficile | IL-8 Reduction (%) | Reference |

| 0.5× MIC | 74 | [2][3] |

| Sub-MIC concentrations | 25 - 74 | [4] |

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the effect of this compound on C. difficile toxin production.

C. difficile Culture and this compound Exposure

A common experimental workflow involves exposing a toxigenic strain of C. difficile, such as the epidemic ribotype 027 strain R20291, to varying concentrations of this compound.

Protocol:

-

Bacterial Strain: Clostridium difficile R20291 (ribotype 027).

-

Culture Medium: Brain Heart Infusion (BHI) broth, supplemented with yeast extract and L-cysteine, prereduced in an anaerobic chamber.

-

Inoculation: Inoculate the broth with an overnight culture of C. difficile.

-

This compound Addition: Add this compound at various concentrations relative to its MIC (e.g., 0.125×, 0.5×, 4×, 40× MIC). A drug-free control is run in parallel.

-

Incubation: Incubate anaerobically at 37°C for specified time periods (e.g., 24, 48, 72 hours).

-

Sample Collection: At each time point, an aliquot of the culture is taken. The sample is centrifuged to separate the bacterial cells from the supernatant.

Toxin Quantification

The concentration of TcdA and TcdB in the culture supernatant is typically measured using Enzyme-Linked Immunosorbent Assays (ELISAs).

Protocol:

-

ELISA Kit: Commercially available ELISA kits specific for C. difficile Toxin A and Toxin B are used (e.g., from TechLab).

-

Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the culture supernatant is added to microtiter plates pre-coated with toxin-specific antibodies.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.

-

Quantification: The resulting color change is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The toxin concentration is determined by comparison to a standard curve.

Host Cell Inflammatory Response Assay

The biological activity of the toxins in the culture supernatant is assessed by measuring the inflammatory response of a human intestinal epithelial cell line, such as Caco-2.

Protocol:

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

-

Cell Culture: Cells are grown to confluence in appropriate cell culture medium (e.g., DMEM with 10% FBS).

-

Exposure: The culture supernatant from the this compound-treated and control C. difficile cultures is applied to the Caco-2 cell monolayers.

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours).

-

IL-8 Measurement: The concentration of IL-8 in the cell culture medium is quantified using a specific ELISA kit.

Transcriptomic Analysis

To understand the effect of this compound on gene expression, including toxin-encoding genes, RNA sequencing (RNA-Seq) is employed.

Protocol:

-

RNA Extraction: Total RNA is extracted from C. difficile cells exposed to this compound and from control cells.

-

Library Preparation: Ribosomal RNA is depleted, and the remaining mRNA is fragmented and converted to a cDNA library.

-

Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the C. difficile reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to this compound treatment.

Impact on Toxin-Related Gene Expression

Transcriptomic studies have revealed that this compound treatment leads to a broad dysregulation of gene expression in C. difficile. While the direct effect on the transcription of toxin genes (tcdA and tcdB) is part of a larger transcriptional shift, the significant reduction in toxin protein levels suggests that this compound interferes with the regulatory networks that control toxin synthesis. The binding of this compound to DNA likely hinders the binding of transcription factors necessary for the expression of toxin genes.

Conclusion

This compound demonstrates a multifaceted approach to combating C. difficile infection. Beyond its direct bactericidal activity, its ability to potently suppress the production of the primary virulence factors, TcdA and TcdB, is a key therapeutic advantage. This inhibition of toxin synthesis, observed at both sub- and supra-MIC levels, likely contributes to the rapid clinical response and reduced disease severity seen in patients. The underlying mechanism, rooted in DNA binding and subsequent disruption of cellular processes, underscores a novel strategy for the development of targeted antimicrobials against C. difficile. The experimental protocols outlined in this guide provide a framework for further research into the precise molecular interactions and regulatory pathways affected by this compound.

References

- 1. Impact on toxin production and cell morphology in Clostridium difficile by this compound (SMT19969), a novel treatment for C. difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact on toxin production and cell morphology in Clostridium difficile by this compound (SMT19969), a novel treatment for C. difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

Ridinilazole's Precision Assault on C. difficile: A Technical Deep Dive into DNA Minor Groove Binding

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ridinilazole, a novel, precision antibiotic targeting Clostridioides difficile. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's interaction with the DNA minor groove, the experimental evidence supporting this mechanism, and the downstream consequences for the bacterium.

Executive Summary

This compound represents a promising therapeutic agent against C. difficile infections (CDI), a major cause of morbidity and mortality.[1][2][3][4][5] Its targeted approach minimizes disruption to the gut microbiota, a significant advantage over broad-spectrum antibiotics.[6][7] This guide elucidates the conclusive biochemical and structural data that establish this compound's primary mechanism of action as binding to the DNA minor groove in C. difficile.[1][3][4][8] This interaction leads to widespread transcriptional dysregulation, ultimately resulting in bacterial cell death.[1][5]

Quantitative Data: Binding Affinity and Specificity

This compound exhibits high-affinity binding to AT-rich regions of the DNA minor groove. The following tables summarize the key quantitative findings from various experimental assays.

| Parameter | Value | DNA Substrate | Method | Reference |

| Apparent Kd | < 100 nM | C. difficile-derived metK amplicon | Agarose Gel Electrophoresis with Fluorimetry | [1] |

| Kd | 21.6 nM | dsOligo 1 (CGCGAATTGCGC) | Fluorescence Titration | [8] |

| Kd | 21.3 nM | dsOligo 2 (CGCAAATTTGCG) | Fluorescence Titration | [8] |

| Kd Range | 20 - 50 nM | Short double-stranded oligonucleotides | Fluorescence Binding Studies | [9] |

| MIC90 | ~550 nM (0.25 µg/mL) | C. difficile isolates | Broth Microdilution | [1] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the interaction between this compound and DNA.

Fluorescence Binding Studies

These studies leverage the intrinsic fluorescence of this compound, which increases by over 100-fold upon binding to DNA.[1]

-

Objective: To determine the binding affinity (Kd) of this compound to various DNA substrates.

-

Methodology:

-

A fixed concentration of this compound (e.g., 2 µM) is titrated with increasing concentrations of the DNA substrate (e.g., DNA polymers or short double-stranded oligonucleotides) in a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1 mM EDTA, pH 7.4).[3]

-

The fluorescence intensity is measured using a fluorometer at excitation and emission wavelengths of 355 ± 20 nm and 455 ± 30 nm, respectively.[3]

-

For tight binding interactions, where the Kd is close to the concentration of the fluorescent species, specialized tight binding equations are used to analyze the data and determine the dissociation constant.[3]

-

DNase I Footprinting

This technique is used to identify the specific DNA sequences where this compound binds.

-

Objective: To determine the sequence specificity of this compound binding.

-

Methodology:

-

A DNA template, radioactively labeled at one end (e.g., with 32P), is incubated with varying concentrations of this compound.

-

The DNA-ridinilazole complexes are then partially digested with DNase I.

-

The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

The regions where this compound is bound are protected from DNase I cleavage, resulting in a "footprint" on the gel, which appears as a gap in the ladder of DNA fragments.

-

Maxam-Gilbert sequencing ladders are used as markers to identify the precise nucleotide sequence of the binding site.[5]

-

X-ray Crystallography

This method provides a high-resolution, three-dimensional structure of the this compound-DNA complex.

-

Objective: To structurally confirm the binding of this compound to the DNA minor groove.

-

Methodology:

-

Co-crystals of this compound and a specific double-stranded DNA oligonucleotide (e.g., CGCGAATTCGCG) are grown using hanging drop vapor diffusion.[3][9]

-

The intrinsic fluorescence of this compound can be used to identify co-complex crystals under UV light.[1][3]

-

X-ray diffraction data is collected from the crystals.

-

The structure is solved using molecular replacement, revealing the precise atomic interactions between this compound and the DNA minor groove.[3] The structure of this compound bound to the double-stranded oligo was determined to a resolution of 2.2 Å.[3]

-

Confocal Microscopy

This imaging technique is used to visualize the localization of this compound within C. difficile cells.

-

Objective: To confirm that this compound co-localizes with the bacterial DNA in vivo.

-

Methodology:

-

C. difficile cells are treated with this compound.

-

The cells are also stained with a DNA-specific fluorescent dye, such as DRAQ5.

-

The intrinsic fluorescence of this compound and the fluorescence of the DNA stain are imaged using a confocal microscope.

-

The images are then merged to determine the extent of co-localization. A high Pearson correlation coefficient indicates strong co-localization.[5]

-

RNA-Sequencing (RNA-seq)

This transcriptomic approach is used to assess the downstream effects of this compound's DNA binding on gene expression.

-

Objective: To understand the global transcriptional changes in C. difficile upon exposure to this compound.

-

Methodology:

-

C. difficile cultures are treated with this compound at a concentration of 4x the Minimum Inhibitory Concentration (MIC).[5]

-

RNA is extracted from the cells at various time points (e.g., 15 minutes, 1 hour, 2 hours, 3 hours).[5]

-

The extracted RNA is converted to cDNA, sequenced, and the resulting reads are mapped to the C. difficile genome.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and the consequences of this compound's activity.

Caption: Experimental workflow for characterizing this compound-DNA interaction.

Caption: this compound's impact on C. difficile transcriptional pathways.

Conclusion

The evidence strongly supports that this compound exerts its potent and specific bactericidal activity against C. difficile through a primary mechanism of binding to the DNA minor groove.[1][3][4] This interaction, characterized by high affinity for AT-rich sequences, leads to a cascade of transcriptional changes, most notably the disruption of key energy metabolism pathways, culminating in cell death.[1][5] This targeted mechanism of action, which spares the broader gut microbiome, underscores the potential of this compound as a valuable therapeutic option in the treatment of C. difficile infection and the prevention of its recurrence.[6][10]

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. The Novel DNA Binding Mechanism of this compound, a Precision Clostridiodes difficile Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel DNA Binding Mechanism of this compound, a Precision Clostridiodes difficile Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a novel therapy for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1052. Characterisation of the DNA binding properties of this compound, a selective antibiotic currently in phase III trials for the treatment of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Randomized, Double-Blind, Phase 3 Safety and Efficacy Study of this compound Versus Vancomycin for Treatment of Clostridioides difficile Infection: Clinical Outcomes With Microbiome and Metabolome Correlates of Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Ridinilazole's Effect on Clostridium difficile: A Technical Examination of its Impact on Cell Division and Morphology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridinilazole is a novel, narrow-spectrum antimicrobial agent under investigation for the treatment of Clostridium difficile infection (CDI). Its mechanism of action is distinct from currently approved therapies, focusing on the disruption of bacterial cell division, which leads to significant morphological changes and a reduction in toxin production. This technical guide provides an in-depth analysis of this compound's effects on C. difficile, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.

Introduction

Clostridium difficile is a Gram-positive, anaerobic, spore-forming bacterium that is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis.[1] The pathogenesis of CDI is primarily mediated by the production of two large protein toxins, Toxin A (TcdA) and Toxin B (TcdB).[2] this compound represents a promising therapeutic agent due to its targeted activity against C. difficile and its minimal impact on the gut microbiota.[3] Early research indicated that this compound's primary mechanism of action involves the inhibition of cell division, leading to the formation of a filamentous phenotype.[2][4] More recent studies have elucidated that this compound is a DNA minor groove binder, which leads to broad transcriptional perturbation and ultimately cell death.[5] This document will explore the downstream effects of this mechanism on the morphology and cell division of C. difficile.

Quantitative Effects of this compound on C. difficile

This compound demonstrates potent activity against a wide range of C. difficile strains, including the epidemic ribotype 027.[6] Its effects have been quantified in terms of minimum inhibitory concentration (MIC), reduction in toxin production, and alterations in cellular morphology.

Table 1: In Vitro Susceptibility of C. difficile to this compound

| Metric | Value | Reference Strain(s) |

| MIC Range | 0.015 - 0.5 µg/mL | Various clinical isolates |

| MIC₅₀ | 0.03 - 0.25 µg/mL | Various clinical isolates |

| MIC₉₀ | 0.125 - 0.25 µg/mL | Various clinical isolates |

Data compiled from multiple sources.[1][4]

Table 2: this compound-Induced Reduction in C. difficile Toxin Production

| This compound Concentration | Toxin A Reduction | Toxin B Reduction | Reference Strain |

| 0.5 × MIC | 91% (P < 0.01) | 100% (P < 0.001) | R20291 (ribotype 027) |

| 4 × MIC | 75% (P < 0.05) | 96% (P < 0.05) | R20291 (ribotype 027) |

| 40 × MIC | 75% (P < 0.05) | 96% (P < 0.05) | R20291 (ribotype 027) |

Data from Basseres et al., 2016.[6]

Table 3: Morphological Changes in C. difficile Induced by this compound

| This compound Concentration | Observation | Quantitative Measurement | Reference Strain |

| 0.5 × MIC | Filamentous cell formation | ~10-fold longer than control cells | R20291 (ribotype 027) |

Data from Basseres et al., 2016.[6]

Mechanism of Action: Inhibition of Cell Division

The primary mechanism of action of this compound is the binding to the DNA minor groove, which leads to a disruption of critical cellular processes, including cell division.[5] This interference results in the failure of septum formation, a crucial step in bacterial cytokinesis.

Disruption of Septum Formation

Microscopy studies have revealed that C. difficile cells treated with sub-MIC concentrations of this compound fail to form a proper cell septum.[6] While DNA replication continues, leading to the presence of multiple nucleoids within a single cell, the physical division of the cell is arrested.[4] This results in the characteristic elongated, filamentous morphology.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on C. difficile.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against C. difficile.

Methodology:

-

Bacterial Strains and Growth Conditions: C. difficile strains are cultured anaerobically at 37°C on supplemented brain heart infusion (BHI) agar or in BHI broth.

-

MIC Determination: MICs are determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Serial twofold dilutions of this compound are prepared and added to molten BHI agar.

-

Plates are inoculated with a standardized suspension of C. difficile.

-

Plates are incubated anaerobically at 37°C for 48 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

-

Analysis of Cellular Morphology

Objective: To visualize the effects of this compound on C. difficile cell morphology.

Methodology:

-

Sample Preparation: C. difficile cultures are grown to mid-logarithmic phase and then exposed to various concentrations of this compound (e.g., 0.5 × MIC) for a defined period.

-

Fluorescence Microscopy:

-

Cells are stained with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).

-

Stained cells are visualized using a fluorescence microscope equipped with appropriate filters.

-

Images are captured to assess cell length, septum formation, and nucleoid distribution.

-

-

Scanning Electron Microscopy (SEM):

-

Treated and untreated cells are fixed (e.g., with glutaraldehyde), dehydrated through a graded ethanol series, and critical-point dried.

-

Dried samples are sputter-coated with a conductive metal (e.g., gold-palladium).

-

Samples are imaged using a scanning electron microscope to observe detailed surface morphology.[7]

-

Toxin Quantification

Objective: To measure the effect of this compound on the production of Toxin A and Toxin B.

Methodology:

-

Culture Supernatant Collection: C. difficile is cultured in the presence of sub- and supra-MIC concentrations of this compound. The culture supernatant is collected by centrifugation.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Commercial ELISA kits specific for C. difficile Toxin A and Toxin B are used.[8][9]

-

Microtiter plates pre-coated with anti-toxin antibodies are incubated with the culture supernatants.

-

A secondary enzyme-conjugated antibody is added, followed by a substrate to produce a colorimetric signal.

-

The absorbance is measured, and toxin concentrations are determined by comparison to a standard curve.

-

Conclusion

This compound exerts its potent antimicrobial effect against C. difficile through a mechanism that culminates in the disruption of cell division. By binding to the DNA minor groove, it induces a cascade of events that inhibit proper septum formation, leading to the formation of elongated, non-dividing cells.[4][5] This unique mechanism of action, coupled with its narrow spectrum of activity, makes this compound a compelling candidate for further development as a first-line therapy for CDI. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel antimicrobials targeting bacterial cell division.

References

- 1. This compound: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel, narrow‐spectrum antimicrobial agent targeting Clostridium (Clostridioides) difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel therapy for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Novel DNA Binding Mechanism of this compound, a Precision Clostridiodes difficile Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact on toxin production and cell morphology in Clostridium difficile by this compound (SMT19969), a novel treatment for C. difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tips and tricks for gut microbiota investigation using scanning electron microscopy (SEM): going from sample preparation to imaging and landscape analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELISA Kit [ABIN1098189] - Fecal [antibodies-online.com]

- 9. alpco.com [alpco.com]

Ridinilazole's Precision Strike: A Technical Guide to Its Minimal Impact on Gut Flora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ridinilazole, a novel, narrow-spectrum antibiotic for the treatment of Clostridioides difficile infection (CDI). It highlights the core advantage of this compound: its minimal disruption of the normal gut microbiota, a key factor in preventing CDI recurrence. This document summarizes quantitative data from pivotal clinical trials, details experimental protocols, and provides visual representations of key mechanisms and workflows.

Introduction: The Challenge of C. difficile and the Need for a Targeted Approach

Clostridioides difficile infection is a significant cause of antibiotic-associated diarrhea and a substantial burden on healthcare systems worldwide. Standard-of-care antibiotics, such as vancomycin, are effective in treating the initial CDI episode but can also cause significant collateral damage to the protective gut microbiota. This dysbiosis creates an environment ripe for CDI recurrence, a major clinical challenge.

This compound emerges as a promising alternative, designed for a targeted strike against C. difficile while preserving the delicate balance of the gut ecosystem. Clinical trial data consistently demonstrate that this microbiome-sparing effect translates to a significant reduction in CDI recurrence rates compared to vancomycin.

Mechanism of Action: A Novel Approach to Inhibiting C. difficile

This compound is a bis-benzimidazole antibiotic that employs a unique mechanism of action. It selectively binds to the minor groove of C. difficile DNA, leading to transcriptional dysregulation and ultimately cell death. This targeted action is highly specific to C. difficile, with minimal activity against other commensal gut bacteria.

Quantitative Analysis of Microbiome Preservation

Clinical studies have quantified the differential impact of this compound and vancomycin on the gut microbiota. The following tables summarize key findings from Phase 2 and Phase 3 clinical trials.

Table 1: In Vitro Activity of this compound and Vancomycin Against Gut Microbiota

| Bacterial Group | This compound MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |

| C. difficile | 0.125 - 0.25 | 0.5 - 8 |

| Bacteroides fragilis group | >512 | 64 |

| Clostridium innocuum | 1 | Potent to moderate inhibition |

| Clostridium ramosum | >512 | Potent to moderate inhibition |

| Clostridium perfringens | >512 | Potent to moderate inhibition |

| Bifidobacteria | >512 | 1 |

| Eggerthella | >512 | 4 |

| Finegoldia | 64 | 0.5 |

| Peptostreptococcus | 64 | 0.5 |

Source:

Table 2: Impact on Gut Microbiota Composition in CDI Patients (End of Treatment)

| Parameter | This compound | Vancomycin |

| Change in Alpha Diversity | ||

| Richness (Median) | 48.0 | 25.0 (p < 0.0001) |

| Shannon Index (Median) | 2.55 | 1.84 (p < 0.0001) |

| Change in Relative Abundance of Key Phyla | ||

| Bacteroidetes | Preserved | Significant Decrease (-7.10 median log2 FC) |

| Firmicutes | Modest Reductions | Significant Reductions |

| Actinobacteria | Expansion (+1.23 median log2 FC) | Significant Decrease (-1.11 median log2 FC) |

| Proteobacteria | No significant change | Significant Increase (~3.5-fold, +1.72 median log2 FC) |

Source:

Table 3: Effect on Fecal Bile Acid Composition (End of Treatment)

| Bile Acid Parameter | This compound | Vancomycin |

| Ratio of Conjugated to Secondary Bile Acids | Maintained near baseline levels | Nearly 100-fold increase from baseline |

| Secondary Bile Acids | Preserved | Decreased |

Source:

Experimental Protocols

The following outlines the general methodologies employed in the key clinical trials comparing this compound and vancomycin.

Clinical Trial Design (Phase 2 & 3)

A randomized, double-blind, active-controlled, non-inferiority (Phase 2) and superiority (Phase 3) study design was utilized.

-

Participants: Adults with a confirmed diagnosis of C. difficile infection, characterized by diarrhea (≥3 unformed bowel movements in 24 hours) and a positive stool test for C. difficile toxin.

-

Intervention:

-

This compound: 200 mg administered orally twice daily for 10 days.

-

Vancomycin: 125 mg administered orally four times daily for 10 days.

-

-

Primary Endpoint: Sustained Clinical Response (SCR), defined as clinical cure at the end of treatment and no recurrence of CDI within 30 days after the end of therapy.

-

Secondary Endpoints: Safety and tolerability, plasma and fecal concentrations of this compound, and changes in the gut microbiome and metabolome.

Microbiome and Metabolome Analysis

-

Sample Collection: Stool samples were collected from participants at multiple time points, including baseline (Day 1), during treatment (Day 5), end of treatment (Day 10), and post-treatment (Day 25 and Day 40).

-

DNA Extraction and Sequencing: Bacterial DNA was extracted from stool samples. The V4 hypervariable region of the 16S ribosomal RNA (rRNA) gene was amplified by PCR and sequenced using high-throughput sequencing platforms.

-

Quantitative PCR (qPCR): qPCR was used to quantify the absolute abundance of specific bacterial groups, including Bacteroides, Clostridium coccoides group, Clostridium leptum group, and Prevotella.

-

Bioinformatic Analysis: Sequencing data was processed using bioinformatics pipelines such as QIIME. This involved quality filtering, operational taxonomic unit (OTU) picking, and taxonomic assignment. Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) were calculated to assess changes in the microbial community structure.

-

Bile Acid Analysis: Stool samples were analyzed for their bile acid composition. This involved extraction of bile acids followed by quantification using techniques like liquid chromatography-mass spectrometry (LC-MS).

The this compound Advantage: A Healthier Gut Environment

The minimal impact of this compound on the gut microbiota has profound implications for patient outcomes. By preserving the beneficial bacteria that contribute to colonization resistance, this compound helps to maintain a gut environment that is less susceptible to C. difficile germination and overgrowth.

A key aspect of this is the preservation of secondary bile acid metabolism. Secondary bile acids, produced by certain gut bacteria, are known to inhibit the growth of vegetative C. difficile. Vancomycin treatment leads to a significant reduction in these protective secondary bile acids and an accumulation of primary bile acids, which can promote C. difficile spore germination. In contrast, this compound treatment preserves the bacterial populations responsible for secondary bile acid production, thus maintaining this crucial defense mechanism.

Conclusion: A Paradigm Shift in CDI Treatment

This compound represents a significant advancement in the treatment of C. difficile infection. Its targeted mechanism of action and consequent minimal disruption to the gut microbiome address the root cause of CDI recurrence. The comprehensive clinical data underscore the superiority of this precision approach over broad-spectrum antibiotics. For researchers and drug development professionals, the success of this compound provides a compelling case for the development of microbiome-sparing antimicrobials to combat infectious diseases while preserving the delicate and crucial ecosystem of the human gut.

Methodological & Application

In Vitro Susceptibility Testing Methods for Ridinilazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridinilazole is a targeted-spectrum antimicrobial agent under development for the treatment of Clostridioides difficile infection (CDI). Its narrow spectrum of activity against C. difficile while sparing the gut microbiota makes it a promising candidate. Accurate in vitro susceptibility testing is crucial for its clinical development and for monitoring potential resistance. This document provides detailed application notes and protocols for the in vitro susceptibility testing of this compound. The primary method described is agar dilution, which is the most widely reported method for this compound susceptibility testing against C. difficile.

Data Presentation: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the in vitro activity of this compound and comparator agents against Clostridioides difficile and other relevant bacteria.

| Organism | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Clostridioides difficile | This compound | 0.06 - 0.5 | 0.25 | 0.5 | [1][2] |

| Vancomycin | 0.5 - 4 | 2 | 2 | [3] | |

| Metronidazole | 0.125 - 8 | 8 | 8 | [3] | |

| Fidaxomicin | 0.015 - 1 | 0.03 | 0.125 | [4] | |

| Bacteroides fragilis | This compound | 512 - >512 | >512 | >512 | [5] |

| Vancomycin | 32 - 128 | - | 64 | [5][6] | |

| Bifidobacteria spp. | This compound | 16 - >512 | >512 | >512 | [5] |

| Vancomycin | 0.5 - 1 | - | 1 | [6] | |

| Clostridium innocuum | This compound | - | - | 1 | [6] |

| Clostridium ramosum | This compound | - | - | >512 | [6] |

| Clostridium perfringens | This compound | - | - | >512 | [6] |

Experimental Protocols

Agar Dilution Method

The agar dilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria, including C. difficile.

Principle: A standardized inoculum of the test organism is applied to a series of agar plates containing doubling dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Brucella agar supplemented with 5% defibrinated sheep blood, hemin, and vitamin K1[2]

-

Anaerobic chamber (5% CO₂, 10% H₂, 85% N₂)[7]

-

Steer replicator[7]

-

Quality control (QC) strains (e.g., C. difficile ATCC 700057, Bacteroides thetaiotaomicron ATCC 29741, Staphylococcus aureus ATCC 29213)[7]

Protocol:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of this compound in DMSO. Further dilutions can be made with distilled water to achieve the desired concentrations.[2]

-

-

Preparation of Agar Plates:

-

Prepare Brucella agar according to the manufacturer's instructions and supplement it with 5% defibrinated sheep blood, hemin, and vitamin K1.[2]

-

Autoclave the medium and cool it to 48-50°C in a water bath.

-

Add the appropriate volume of the diluted this compound solution to the molten agar to achieve the desired final concentrations (e.g., 0.03 - 0.5 mg/L).[2]

-

Mix gently and pour the agar into sterile petri dishes.

-

Prepare a growth control plate containing no antimicrobial agent.

-

Allow the plates to solidify at room temperature. The antibiotic-containing plates should ideally be prepared on the day of the test.[7]

-

-

Inoculum Preparation:

-

Inoculation of Plates:

-

Using a Steer replicator, inoculate the surface of the agar plates with the prepared bacterial suspension. This will deliver approximately 10⁴ cfu per spot.[7]

-

Inoculate the growth control plate last to ensure the viability of the inoculum.

-

-

Incubation:

-

Allow the inoculated plates to dry completely before inverting them.

-

Incubate the plates in an anaerobic chamber at 35 ± 2°C for 48 hours.[7]

-

-

Reading and Interpretation of Results:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A faint haze or a single colony is disregarded.

-

The growth control plate must show confluent growth.

-

The MICs of the QC strains must fall within their acceptable ranges.

-

Etest® Method

The Etest® is a gradient diffusion method that provides a quantitative MIC value. While less frequently reported for this compound specifically, it is a common method for susceptibility testing of C. difficile against other agents like metronidazole and vancomycin.[1][2]

Principle: A non-porous plastic strip with a predefined, continuous gradient of an antimicrobial agent is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

Materials:

-

This compound Etest® strips (if available) or strips for comparator drugs

-

Brucella blood agar plates supplemented with hemin and vitamin K1[2]

-

Anaerobic chamber

-

Sterile saline or thioglycollate broth[1]

-

1.0 McFarland turbidity standard[1]

-

Sterile swabs

-

QC strains

Protocol:

-

Inoculum Preparation:

-

Prepare an inoculum suspension of the test organism in sterile saline or thioglycollate broth to a turbidity equivalent to a 1.0 McFarland standard.[1]

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the Brucella blood agar plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 5-10 minutes.

-

-

Application of Etest® Strip:

-

Using sterile forceps, apply the Etest® strip to the center of the inoculated agar plate with the MIC scale facing upwards.

-

Ensure that the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.

-

-

Incubation:

-

Incubate the plate in an inverted position in an anaerobic chamber at 37°C for 48 hours.[2]

-

-

Reading and Interpretation of Results:

-

After incubation, an elliptical zone of inhibition will be visible.

-

Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

-

If the intersection point is between two markings, the higher value should be reported.

-

The growth on the plate should be confluent.

-

The MIC of the QC strain must be within the acceptable range.

-

Mandatory Visualizations

Caption: Workflow for Agar Dilution Susceptibility Testing.

Caption: Workflow for Etest® Susceptibility Testing.

References

- 1. download.rbcbioscience.com [download.rbcbioscience.com]

- 2. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, this compound and ibezapolstat, - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

Determining the Minimum Inhibitory Concentration (MIC) of Ridinilazole for Clostridioides difficile

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ridinilazole is a novel, narrow-spectrum antimicrobial agent under development for the treatment of Clostridioides difficile infection (CDI). Its targeted activity against C. difficile while sparing the gut microbiota makes it a promising candidate to reduce CDI recurrence rates.[1][2][3] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. difficile and summarizes its in vitro activity.

Quantitative Data Summary

The in vitro potency of this compound has been evaluated in multiple studies. The following tables summarize the MIC values of this compound against C. difficile and compare it with other therapeutic agents.

Table 1: MIC of this compound for C. difficile

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 570 | 0.015 - 0.5 | 0.25 | [4] | |

| 300 | <0.008 - 0.5 | 0.25 | [5] | |

| 107 | 0.015 - 0.5 | 0.03 | 0.125 | [2] |

| 50 | 0.125 - 0.25 | [1][6] |

Table 2: Comparative MIC Data for C. difficile

| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| This compound | 0.015 - 0.5 | 0.03 | 0.125 | [2] |

| Metronidazole | <0.125 - 2 | 0.5 | 2 | [2] |

| Vancomycin | 0.5 - 8 | 1 | 2 | [2] |

| Fidaxomicin | 0.004 - 0.125 | 0.06 | 0.125 | [2] |

Table 3: this compound MIC Data for Other Gut Microbiota

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | Reference |

| Bacteroides fragilis | 512 to >512 | >512 | [2] |

| Bifidobacteria spp. | 16 to >512 | >512 | [2] |

| Clostridium innocuum | 0.06 - 1 | 0.25 | [7] |

| Clostridium ramosum | 128 to >512 | >512 | [7] |

| Enterococcus faecalis | 128 to >512 | >512 | [7] |

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[5][8][9] The reference standard method is agar dilution, while broth microdilution is a suitable alternative.[8][9]

Agar Dilution Method

This method is considered the gold standard for MIC determination of anaerobic bacteria.[8]

Materials:

-

This compound analytical standard

-

C. difficile isolates and quality control strains (e.g., C. difficile ATCC 700057)

-

Wilkins-Chalgren agar or supplemented Brucella agar

-

Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating systems)

-

Sterile petri dishes, pipettes, and tubes

-

Inoculator (e.g., Steers replicator)

-

0.5 McFarland turbidity standard

-

Thioglycollate broth

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 10 times the highest concentration to be tested.

-

Preparation of Agar Plates:

-

Melt and cool the agar medium to 48-50°C.

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add 1 part of each antimicrobial dilution to 9 parts of molten agar to achieve the final desired concentrations.

-

Mix gently and pour into sterile petri dishes.

-

Include a drug-free plate as a growth control.

-

Allow plates to solidify and dry.

-

-

Inoculum Preparation:

-

Subculture C. difficile isolates onto anaerobic blood agar plates and incubate for 24-48 hours.

-

Suspend several colonies in thioglycollate broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Inoculation:

-

Using a Steers replicator, inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates, starting with the growth control plate and then from the lowest to the highest antimicrobial concentration.

-

-

Incubation:

-

Allow the inoculum spots to dry.

-

Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation site is disregarded.

-

Broth Microdilution Method

This method is a practical alternative to agar dilution for determining MICs.[8]

Materials:

-

This compound analytical standard

-

C. difficile isolates and quality control strains

-

Supplemented Brucella broth or other suitable anaerobic broth

-

Sterile 96-well microtiter plates

-

Anaerobic incubation system

-

Multichannel pipettor

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a series of twofold dilutions of this compound in the anaerobic broth directly in the microtiter plate. Each well should contain 100 µL of the diluted antimicrobial.

-

The final concentrations should be half of the initial dilutions after adding the inoculum.

-

Include a drug-free well for growth control and a well with uninoculated broth for sterility control.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in an appropriate broth.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control well).

-

-

Incubation:

-

Seal the plates or place them in an anaerobic environment.

-

Incubate at 37°C for 48 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that shows no visible turbidity (button of growth at the bottom of the well).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC of this compound for C. difficile.

Workflow for MIC Determination

Mechanism of Action of this compound